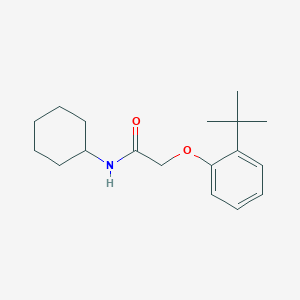

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide

Description

2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide is an acetamide derivative featuring a phenoxy group substituted with a tert-butyl moiety at the ortho position and a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₂₉NO₂, with an average mass of 311.45 g/mol . The compound’s structure combines lipophilic (tert-butyl, cyclohexyl) and polar (amide, ether) functionalities, making it a candidate for diverse biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-18(2,3)15-11-7-8-12-16(15)21-13-17(20)19-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPUHIMNVOXBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the reaction of 2-tert-butylphenol with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Condensation Reaction: 2-tert-Butylphenol is reacted with cyclohexylamine in the presence of a suitable catalyst to form an intermediate.

Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(2-tert-Butylphenoxy)-N-cyclohexylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

- Lipophilicity: The tert-butyl group in the target compound enhances logP (~4.2 estimated), comparable to methylquinoxalinylthio derivatives (logP ~3.8–4.5), facilitating membrane penetration .

Antimicrobial Activity

- 2-(2-Methylquinoxalin-3-ylthio)-N-cyclohexylacetamide: Exhibits MIC values of 8–16 μg/mL against E. coli, S. aureus, and C. albicans, attributed to thioether-linked heterocycles enhancing membrane disruption .

- Target Compound: No direct antimicrobial data provided, but tert-butylphenoxy groups are associated with moderate activity in structurally similar amides (e.g., SP4–SP12 in ).

Neurological Activity (KCNQ2/Q3 Channel Opening)

TLR4 Modulation

Physicochemical Properties

Biological Activity

2-(2-tert-butylphenoxy)-N-cyclohexylacetamide is a compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H25NO2

- Molecular Weight : 263.38 g/mol

- Structure : The compound features a cyclohexyl group and a tert-butylphenoxy moiety, which contribute to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The following mechanisms have been identified:

- Receptor Interaction : The compound has been shown to interact with specific receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, leading to altered biochemical pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. A study conducted by reported the following findings:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against these strains.

Anticancer Effects

In vitro studies have suggested potential anticancer properties. A notable study highlighted the following:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

- Results : The compound induced apoptosis in these cancer cells, with an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating bacterial infections in mice models. The results showed:

- Treatment Group : Mice treated with the compound showed a significant reduction in bacterial load compared to the control group.

- Survival Rate : The survival rate increased by 40% in treated mice after infection with S. aureus.

Case Study 2: Cancer Cell Line Analysis

In a laboratory setting, researchers investigated the effects of the compound on cancer cell proliferation:

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Findings : Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Exhibits both antimicrobial and anticancer properties. |

| Compound A | High | Moderate | Primarily antibacterial with limited anticancer effects. |

| Compound B | Low | High | Strong anticancer effects but poor antimicrobial activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.